molecular formula C26H19NO4S B2830096 N-{1',2-dihydroxy-[1,2'-binaphthalene]-4'-yl}benzenesulfonamide CAS No. 36062-31-4

N-{1',2-dihydroxy-[1,2'-binaphthalene]-4'-yl}benzenesulfonamide

Cat. No.: B2830096
CAS No.: 36062-31-4
M. Wt: 441.5
InChI Key: JLHQSSKCNONIFX-UHFFFAOYSA-N
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Description

N-{1',2-dihydroxy-[1,2'-binaphthalene]-4'-yl}benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a naphthalene backbone

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1',2-dihydroxy-[1,2'-binaphthalene]-4'-yl}benzenesulfonamide typically involves multi-step organic reactions. One common method involves the reaction of 2-hydroxy-1-naphthaldehyde with 4-aminobenzenesulfonamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the mixture being heated under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{1',2-dihydroxy-[1,2'-binaphthalene]-4'-yl}benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{1',2-dihydroxy-[1,2'-binaphthalene]-4'-yl}benzenesulfonamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-sulfonamide: Lacks the hydroxyl groups present in the target compound.

    2-Hydroxy-1-naphthaldehyde: Contains an aldehyde group instead of the sulfonamide group.

    4-Aminobenzenesulfonamide: Does not have the naphthalene backbone.

Uniqueness

N-{1',2-dihydroxy-[1,2'-binaphthalene]-4'-yl}benzenesulfonamide is unique due to the presence of both hydroxyl and sulfonamide groups attached to a naphthalene backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO4S/c28-24-15-14-17-8-4-5-11-19(17)25(24)22-16-23(20-12-6-7-13-21(20)26(22)29)27-32(30,31)18-9-2-1-3-10-18/h1-16,27-29H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHQSSKCNONIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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